Compound Description: This compound, also referred to as 1, served as a starting point for developing casein kinase (CK) 1 inhibitors. [] Researchers aimed to enhance its selectivity and affinity for CK1δ by introducing chiral iminosugar scaffolds at the C5 position of the isoxazole ring. []
(−)‐/(+)‐34 and (−)‐/(+)‐48
Compound Description: These compounds are analogs of 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1) modified with C5 iminosugar attachments. They were synthesized in 13 steps from enantiomerically pure ethyl (3R,4S)‐ and ethyl (3S,4R)‐1‐benzyl‐4‐[(tert‐butyldimethylsilyl)oxy]‐5‐oxopyrrolidine‐3‐carboxylate. [] Compound (−)‐34 displayed the most potent activity against human CK1δ and CK1ε, with IC50 values of 1 µM and 8 µM, respectively, and showed enhanced selectivity towards CK1δ. []
Relevance: These compounds highlight the strategy of incorporating chiral iminosugar scaffolds into the structure of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide analogs. The research demonstrates that attaching these scaffolds, particularly at the C5 position of a related isoxazole ring, can significantly improve inhibitor affinity and selectivity for specific kinase isoforms like CK1δ. [] This finding suggests the potential for similar modifications in the target compound to achieve desired selectivity profiles.
N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide methanesulfonate salt
Compound Description: This compound, also known as [14C]dabrafenib or GSK2118436, is a BRAF inhibitor that undergoes extensive metabolism, primarily via oxidation of the t-butyl group. [] This process leads to the formation of hydroxy-dabrafenib, which is further oxidized to carboxy-dabrafenib. Carboxy-dabrafenib subsequently undergoes a pH-dependent decarboxylation to form desmethyl-dabrafenib. []
Relevance: The metabolic pathway of [14C]dabrafenib offers insights into potential metabolic transformations of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, particularly with regards to the 4-methylpiperazine moiety. The research on [14C]dabrafenib suggests that similar oxidative pathways could lead to the formation of hydroxylated and carboxylated metabolites of the target compound. [] Furthermore, the observed pH-dependent decarboxylation in [14C]dabrafenib highlights the potential influence of chemical environment on the stability and metabolic fate of the target compound. []
Compound Description: This compound, denoted as 2, was synthesized via the reduction of ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate (1). [] Its structure was confirmed through NMR, mass spectrometry, elemental analysis, and X-ray crystallography. []
Relevance: The presence of a 4-methylpiperazin-1-yl substituent in 2 directly parallels a key structural feature of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide. [] This structural similarity suggests potential shared biological activities or targets between the two compounds, particularly those related to the 4-methylpiperazin-1-yl group's interactions with biological systems. The research on 2 emphasizes the importance of structural characterization, especially through X-ray crystallography, to understand the conformational preferences and potential binding interactions of these compounds. []
4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride and 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid
Compound Description: These two compounds, BMS-289948 and BMS-299897 respectively, are orally active γ-secretase inhibitors. [] Both compounds were shown to significantly reduce both brain and plasma amyloid β-peptide (Aβ) levels in APP-YAC transgenic mice, indicating their potential as therapeutic agents for Alzheimer's disease. []
Relevance: While these compounds don't share the exact same structural moieties as 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, they belong to the broader class of benzenesulfonamide derivatives. [] They demonstrate the versatility of the benzenesulfonamide scaffold in drug design, particularly for targeting enzymes like γ-secretase. [] This information highlights the potential of the target compound for exploring various therapeutic applications beyond those directly related to the 4-methylpiperazin-1-yl substituent.
Compound Description: This compound serves as a selective dual inhibitor of PI3Kδ and PI3Kγ. [] It is designed to regulate the activity of these specific PI3K isoforms, implicating its potential use in treating diseases or disorders associated with PI3K kinase activity. []
Relevance: Although this compound doesn't directly share the same structural moieties as 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, both belong to the broader category of kinase inhibitors. [] This connection highlights the potential of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide to be explored for its kinase inhibitory activity, particularly given its structural features, including the sulfonamide group and the presence of fluorine atoms, which are often found in kinase inhibitors. []
Compound Description: This compound is investigated for its potential use as an antitumor agent in combination with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinecarboxamide. [] This combination therapy aims to target multiple kinases involved in tumor development. []
Relevance: This compound shares a significant structural similarity with 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, particularly the presence of both a 4-fluorophenyl group and a 4-methylpiperazin-1-yl moiety. [] The research on this compound suggests that the target compound may also exhibit antitumor activity, potentially through interaction with kinases involved in tumor growth and progression. []
Compound Description: This compound, known as danofloxacin or Advocin (2c), belongs to a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids investigated for their antibacterial activity against veterinary pathogens. [] Danofloxacin emerged as a promising candidate due to its optimal combination of antibacterial, physicochemical, and pharmacodynamic properties. []
Relevance: The research on danofloxacin explores the structure-activity relationships of various 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acid derivatives. [] Although this compound is structurally distinct from 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, the study highlights the importance of exploring diverse heterocyclic ring systems and substitutions for achieving desired pharmacological profiles. This understanding can inform future research on the target compound and its potential derivatives, encouraging the investigation of modifications to enhance its activity or target specificity.
Overview
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide functional group, a piperazine ring, and multiple aromatic systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Source
The compound can be synthesized through various chemical methods, often involving multiple synthetic steps to construct its complex molecular architecture. The synthesis typically begins with simpler organic precursors and involves reactions such as nucleophilic substitutions and coupling reactions.
Classification
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. The presence of the fluorine atoms in the structure enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.
Synthesis Analysis
Methods
The synthesis of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide typically involves several key steps:
Formation of the Piperazine Intermediate: The synthesis often starts with the reaction of 4-methylpiperazine with an appropriate alkyl halide to form a piperazine derivative.
Aromatic Substitution: A fluorinated aromatic compound is then introduced through nucleophilic substitution, where the fluorine atom acts as a leaving group.
Sulfonamide Formation: The final step involves the reaction of the piperazine derivative with a sulfonyl chloride to create the sulfonamide linkage.
Technical Details
The reaction conditions generally include controlled temperatures and the use of solvents such as dichloromethane or ethanol. Catalysts may be employed to increase yield and purity during industrial-scale production.
Molecular Structure Analysis
Structure
The molecular structure of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide can be represented as follows:
Molecular Formula: C19H22F2N2O2S
Molecular Weight: Approximately 384.45 g/mol
Data
The compound features:
A sulfonamide group (-SO2NH2)
Two fluorine atoms attached to phenyl groups
A piperazine ring that contributes to its biological activity
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide can participate in several chemical reactions:
Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can occur using agents such as lithium aluminum hydride, converting it into amines or alcohols.
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitutions, allowing for further functionalization.
Technical Details
These reactions are typically performed under controlled conditions to optimize yield and minimize by-products. Analytical techniques such as NMR and LC-MS are used to monitor reaction progress and characterize products.
Mechanism of Action
The mechanism of action for 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide likely involves:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Interaction: It may interact with various receptors, modulating their activity and influencing cellular pathways.
This action is primarily attributed to the structural features that allow for strong binding affinity to target sites within biological systems.
Physical and Chemical Properties Analysis
Physical Properties
Chemical Properties
Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
Stability: The presence of fluorine enhances stability against hydrolysis compared to non-fluorinated analogs.
Applications
Scientific Uses
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide has several potential applications:
Medicinal Chemistry: It is studied for its antibacterial properties and potential use in developing new antibiotics.
Biological Research: The compound serves as a tool for investigating enzyme inhibition mechanisms and cellular processes.
Pharmaceutical Development: Its unique structure makes it a candidate for further optimization in drug design aimed at treating bacterial infections or other diseases influenced by enzyme activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.